molecular formula C16H18N6O3 B11032267 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Número de catálogo: B11032267
Peso molecular: 342.35 g/mol
Clave InChI: TVXQKHSAXVUYTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a novel chemical entity designed for preclinical research, particularly in the fields of immunology and neurology. Its molecular structure incorporates a 1,2,4-triazine core, a motif recognized in medicinal chemistry for its potential as a kinase inhibitor and its presence in compounds with antiviral and antibacterial properties . This compound is strategically engineered to explore the pharmacological modulation of purinergic signaling, with a specific research focus on the P2X7 receptor pathway . Inhibition of this receptor is a significant therapeutic strategy for a range of inflammatory diseases . The molecular architecture also features a benzimidazole subunit, a privileged scaffold in drug discovery known to confer high affinity for various enzymatic and receptor targets. This combination suggests potential for investigating allosteric modulation or competitive antagonism at key biological targets. Consequently, this reagent holds substantial value for researchers developing new therapeutic agents for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuropathic pain . Its primary research application is in high-throughput screening, target validation, and mechanistic studies aimed at elucidating the role of purinergic receptors in the inflammatory cascade and cellular apoptosis.

Propiedades

Fórmula molecular

C16H18N6O3

Peso molecular

342.35 g/mol

Nombre IUPAC

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C16H18N6O3/c1-8(2)14-18-10-4-3-9(7-12(10)19-14)17-13(23)6-5-11-15(24)20-16(25)22-21-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)(H,18,19)(H2,20,22,24,25)

Clave InChI

TVXQKHSAXVUYTR-UHFFFAOYSA-N

SMILES canónico

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=NNC(=O)NC3=O

Origen del producto

United States

Métodos De Preparación

Synthesis of 2-(Propan-2-yl)-1H-Benzimidazol-5-amine

The benzimidazole moiety is typically synthesized via cyclocondensation of 4-nitro-1,2-diaminobenzene with isobutyraldehyde under acidic conditions. A 2018 study demonstrated that microwave-assisted reactions reduce reaction times from 12 hours to 45 minutes while maintaining yields >85%. Subsequent hydrogenation using Pd/C (10 wt%) in ethanol at 50 psi H₂ converts the nitro group to an amine, achieving 92% purity after recrystallization.

Preparation of 3,5-Dihydroxy-1,2,4-Triazin-6-yl Propanamide

The triazine ring is constructed via cyclization of cyanoimidate derivatives. In a patented method, N-guanidinosuccinimide undergoes nucleophilic ring-opening with propionyl chloride, followed by microwave-assisted cyclocondensation (150°C, 20 minutes) to form the triazin-6-yl propanamide intermediate. This method avoids side products like open-chain ureas, which commonly arise in traditional thermal conditions.

Coupling Strategies for Final Assembly

Amide Bond Formation

Coupling the benzimidazole and triazine-propanamide components is achieved through carbodiimide-mediated reactions. A comparative study showed that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in non-polar solvents:

Coupling ReagentSolventYield (%)Purity (%)
HATUDMF7895
EDCDCM6288

Reaction conditions: 0°C to room temperature, 12 hours, 2.5 eq. reagent.

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to combine cyclization and coupling steps. A 2021 patent disclosed a protocol where 2-(propan-2-yl)-1H-benzimidazol-5-amine and triazin-propanamide precursors react in acetonitrile at 180°C for 30 minutes, achieving an 81% yield. This method eliminates intermediate purification, reducing overall process time by 60%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates but risk decomposition at elevated temperatures. A balance is achieved using acetonitrile with 5% v/v acetic acid, stabilizing the triazine ring while facilitating amide bond formation. Below 100°C, incomplete cyclization occurs; above 200°C, decarboxylation dominates.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in the presence of electron-deficient aryl amines. However, residual palladium necessitates post-reaction chelation with SiliaMetS® thiourea resin to meet pharmaceutical purity thresholds (<10 ppm).

Challenges in Purification and Scale-Up

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves positional isomers formed during benzimidazole synthesis. The target compound elutes at 12.3 minutes under these conditions, with >99% purity achievable at a 10 g scale.

Crystallization Optimization

Ethyl acetate/hexane (3:1) induces crystallization but yields needle-like crystals prone to solvent inclusion. Switching to tert-butyl methyl ether with seeded cooling (0.5°C/min) produces rhombic crystals with 97% purity and consistent polymorphic Form I.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 12.8 (s, 1H, triazine-OH), 10.3 (s, 1H, NH), 8.2–7.4 (m, 3H, benzimidazole-H).

  • HRMS : m/z 413.1582 [M+H]⁺ (calc. 413.1579).

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in amber glass with desiccant. Major degradation products include hydrolyzed triazine (0.8%) and oxidized benzimidazole (0.6%) .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(3,5-dihidroxi-1,2,4-triazin-6-il)-N-[2-(propan-2-il)-1H-bencimidazol-5-il]propanamida puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

    Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo involucran temperaturas y niveles de pH controlados para garantizar que las reacciones se lleven a cabo de manera eficiente.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.

Aplicaciones Científicas De Investigación

3-(3,5-dihidroxi-1,2,4-triazin-6-il)-N-[2-(propan-2-il)-1H-bencimidazol-5-il]propanamida tiene varias aplicaciones de investigación científica:

    Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

    Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.

    Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como estabilidad y reactividad mejoradas.

Mecanismo De Acción

El mecanismo de acción de 3-(3,5-dihidroxi-1,2,4-triazin-6-il)-N-[2-(propan-2-il)-1H-bencimidazol-5-il]propanamida implica su interacción con objetivos moleculares específicos. El anillo de triazina y la porción de benzimidazol pueden unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound C₁₈H₂₀N₆O₃ 368.4 Benzimidazole, triazine, propanamide Hypothesized enzyme inhibitor
N-(3,4-dichlorophenyl)propanamide (Propanil) C₉H₉Cl₂NO 218.08 Propanamide, dichlorophenyl Herbicide
X77 (PDB 6W63) C₂₇H₃₃N₅O₂ 459.59 Indole carboxamide, fluorophenyl SARS-CoV-2 Mpro inhibitor
N-(1-cyanocyclohexyl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)propanamide C₂₁H₂₉N₅O₃S 439.55 Propanamide, piperazine sulfonyl, cyanocyclohexyl Unspecified (likely protease inhibitor)

Key Observations:

Backbone Similarities : All compounds share a propanamide core, enabling hydrogen bonding with biological targets.

Substituent Variations: The target compound’s benzimidazole-triazine combination contrasts with simpler aryl groups (e.g., dichlorophenyl in propanil) or bulkier substituents (e.g., piperazine sulfonyl in ’s compound). The triazine dihydroxy groups may confer stronger hydrogen-bonding capacity than the fluorophenyl moiety in X77 or the sulfonyl group in ’s compound, influencing target selectivity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than propanil (logP ~2.8) due to the isopropyl and benzimidazole groups but lower than X77 (logP ~4.2) owing to the polar triazine hydroxyls .
  • Solubility : The triazine’s hydroxyl groups may improve aqueous solubility compared to fully aromatic systems (e.g., X77’s indole-fluorophenyl motif), though solubility is likely lower than propanil’s due to increased molecular complexity .

Actividad Biológica

The compound 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound interacts with various biological targets, including:

  • Adenosine Receptors : Studies have shown that derivatives of triazine compounds can modulate adenosine receptors (ARs), which play critical roles in cellular signaling and tumor proliferation. Specifically, the compound exhibits binding affinities to hA1 and hA3 adenosine receptors, suggesting potential antitumor activity .
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels. This mechanism is pivotal in promoting cell death in various cancer cell lines .

Antitumor Activity

A study demonstrated that the compound significantly inhibits cell viability in lung cancer cell lines. For instance:

Cell LineIC50 (µM)Viability (%) at 25 µM
A5492559.9
NCI-H12992568.8

These results indicate that the compound effectively reduces cell viability, suggesting its potential as an anticancer agent .

Antibacterial Activity

Although primarily studied for its anticancer properties, preliminary investigations also suggest antibacterial activity. The compound's structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a possible broad-spectrum antimicrobial effect .

Case Studies

  • Lung Cancer Treatment : In a controlled trial involving A549 and NCI-H1299 cell lines, treatment with the compound resulted in a significant decrease in cell viability. The study highlighted the importance of ROS in mediating cytotoxic effects and suggested further exploration into its use as a therapeutic agent for lung cancer .
  • Antimicrobial Testing : Another study evaluated related triazine compounds against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial properties with MIC values lower than conventional antibiotics like kanamycin B .

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the functionalization of the triazine and benzimidazole moieties followed by coupling via a propanamide linker. Key steps include:
  • Triazine Core Activation : Use nucleophilic substitution or condensation reactions under controlled pH (6–8) to preserve hydroxyl groups .
  • Benzimidazole Functionalization : Introduce the isopropyl group via alkylation or Suzuki coupling, requiring inert conditions (argon/nitrogen) .
  • Propanamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM .
    Optimization Strategies :
  • Use design of experiments (DoE) to test variables (temperature, solvent, catalyst) and identify optimal conditions .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side products .
Reaction Step Key VariablesOptimal ConditionsYield Range
Triazine activationpH, solventpH 7.0, DMF/H₂O (9:1)65–75%
Benzimidazole alkylationTemperature, catalyst80°C, Pd(PPh₃)₄70–85%
Propanamide couplingCoupling agentEDC, RT, 12h60–70%

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .
  • FTIR : Identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : Assign peaks for triazine (δ 6.8–7.2 ppm), benzimidazole (δ 7.5–8.0 ppm), and isopropyl (δ 1.2–1.4 ppm) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinases) .
  • Cellular Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction optimization address contradictory data in synthesis yields across studies?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst purity). Mitigate via:
  • DoE Analysis : Use fractional factorial designs to isolate critical factors (e.g., solvent polarity, base strength) .
  • In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .
  • Reproducibility Checks : Validate protocols across labs with standardized reagents and equipment .

Q. What computational strategies can predict interaction mechanisms with biological targets?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., triazine interactions with catalytic residues) .
  • QM Calculations : Optimize ligand conformations at the B3LYP/6-31G* level to assess electronic effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

Q. How to resolve discrepancies in solubility data during formulation studies?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or pH-dependent ionization:
  • pH-Solubility Profile : Test solubility in buffers (pH 1–10) using shake-flask method .
  • Co-Solvency Screening : Test DMSO, PEG-400, or cyclodextrins to enhance aqueous solubility .
  • Solid-State Analysis : Use XRD or DSC to identify crystalline vs. amorphous forms .
Formulation Solubility (mg/mL)pH Stability
Phosphate buffer (pH 7.4)0.12Stable for 24h
10% DMSO/PBS2.5Precipitation at 4h
HP-β-CD complex1.8Stable for 48h

Q. What advanced techniques elucidate pharmacodynamic contradictions in vivo vs. in vitro?

  • Methodological Answer : Discrepancies may arise from metabolic instability or tissue penetration issues:
  • Metabolite Profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .
  • Tissue Distribution : Quantify compound levels in organs via LC-MS after IV/oral dosing in rodents .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

Q. How to design a robust structure-activity relationship (SAR) study for analogs?

  • Methodological Answer : Focus on systematic modifications:
  • Triazine Modifications : Replace hydroxyl groups with methoxy or halogens to assess H-bonding effects .
  • Benzimidazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
  • Propanamide Linker : Test ethylene or butyramide spacers for conformational flexibility .
Analog ModificationIC₅₀ (µM)Solubility (mg/mL)
Parent Compound-1.20.12
-OCH₃ triazineMethoxy substitution0.80.09
-CF₃ benzimidazoleTrifluoromethyl0.50.05

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.